molecular formula C6H10N2O B6355428 6-Methylmorpholine-2-carbonitrile CAS No. 1540117-04-1

6-Methylmorpholine-2-carbonitrile

Cat. No.: B6355428
CAS No.: 1540117-04-1
M. Wt: 126.16 g/mol
InChI Key: IDNDNHKBJHXYGF-UHFFFAOYSA-N
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Description

6-Methylmorpholine-2-carbonitrile is an organic compound with the molecular formula C6H10N2O It is characterized by a morpholine ring substituted with a methyl group at the 6-position and a nitrile group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylmorpholine-2-carbonitrile typically involves the reaction of morpholine derivatives with suitable nitrile sources. One common method is the reaction of 6-methylmorpholine with cyanogen bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the desired product in a pure form.

Chemical Reactions Analysis

Types of Reactions: 6-Methylmorpholine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

6-Methylmorpholine-2-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Methylmorpholine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can act as a reactive site for various biochemical processes, while the morpholine ring provides structural stability and influences the compound’s reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2-Morpholinecarbonitrile: Similar structure but lacks the methyl group at the 6-position.

    6-Methylmorpholine: Similar structure but lacks the nitrile group at the 2-position.

    Thiophene derivatives: These compounds have a different heterocyclic ring but can exhibit similar reactivity and applications.

Uniqueness: 6-Methylmorpholine-2-carbonitrile is unique due to the presence of both the nitrile and methyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Biological Activity

Introduction

6-Methylmorpholine-2-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and therapeutic applications.

Structural Characteristics

  • Molecular Formula : C8H10N2
  • Molecular Weight : 150.18 g/mol

The compound features a morpholine ring, which is known for its ability to interact with various biological targets. The presence of the carbonitrile group enhances its reactivity and potential for biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, modulating the activity of various enzymes involved in metabolic processes.
  • Receptor Modulation : Its morpholine structure allows it to bind to neurotransmitter receptors, potentially influencing synaptic transmission and neuronal excitability.

Enzyme Inhibition Data

Research indicates that this compound exhibits potential as an enzyme inhibitor. Below is a summary table of its inhibition activities against selected enzymes:

EnzymeInhibition ActivityIC50 Value (nM)
HDAC1Moderate14–67
HDAC2Moderate14–67
HDAC3Moderate14–67
HDAC10Selective>200-fold more potent than HDAC6

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies indicate that it can inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting specific signaling pathways associated with tumor growth.

Neuroprotective Effects

In neuropharmacological studies, this compound has shown promise as a neuroprotective agent. It was found to reduce neuronal apoptosis in vitro, suggesting potential applications in treating neurodegenerative diseases.

Antioxidant Activity

Research into related morpholine derivatives suggests that this compound may possess antioxidant properties, contributing to its protective role in cellular environments.

Case Studies

  • Neuroprotective Study : A study investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The results indicated a significant reduction in cell death compared to controls.
  • Antimicrobial Evaluation : In another study, the compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations.
  • Anticancer Research : A series of experiments demonstrated that treatment with this compound led to a decrease in cancer cell viability in several cancer lines, highlighting its potential as an anticancer agent.

Future Research Directions

Further research is essential to fully elucidate the biological mechanisms underlying the effects of this compound. Key areas for future investigation include:

  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
  • Structural Modifications : Exploring derivatives of the compound to enhance potency and selectivity towards specific biological targets.
  • Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in human subjects for potential therapeutic applications.

Properties

IUPAC Name

6-methylmorpholine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5-3-8-4-6(2-7)9-5/h5-6,8H,3-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNDNHKBJHXYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(O1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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